4-(4-Bromobenzoyl)piperidine hydrochloride 4-(4-Bromobenzoyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 64671-00-7
VCID: VC2053215
InChI: InChI=1S/C12H14BrNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
SMILES: C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl
Molecular Formula: C12H15BrClNO
Molecular Weight: 304.61 g/mol

4-(4-Bromobenzoyl)piperidine hydrochloride

CAS No.: 64671-00-7

Cat. No.: VC2053215

Molecular Formula: C12H15BrClNO

Molecular Weight: 304.61 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromobenzoyl)piperidine hydrochloride - 64671-00-7

Specification

CAS No. 64671-00-7
Molecular Formula C12H15BrClNO
Molecular Weight 304.61 g/mol
IUPAC Name (4-bromophenyl)-piperidin-4-ylmethanone;hydrochloride
Standard InChI InChI=1S/C12H14BrNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
Standard InChI Key QNFPAHLLTDNUSX-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl
Canonical SMILES C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl

Introduction

Chemical Identity and Structure

4-(4-Bromobenzoyl)piperidine hydrochloride is a piperidine derivative featuring a 4-bromobenzoyl group at the 4-position of the piperidine ring, with the nitrogen protonated to form the hydrochloride salt. This structural arrangement confers specific chemical and biological properties that make it valuable in various research contexts.

Basic Information

PropertyValue
CAS Number64671-00-7
Molecular FormulaC₁₂H₁₅BrClNO
Molecular Weight304.61 g/mol
IUPAC Name(4-bromophenyl)(piperidin-4-yl)methanone hydrochloride
MDL NumberMFCD06804519

The compound consists of a piperidine ring with a 4-bromobenzoyl group attached at the 4-position. The bromine substituent on the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets .

Structural Characteristics

The structure contains several key functional groups:

  • A piperidine heterocycle

  • A carbonyl (ketone) linking group

  • A para-brominated phenyl ring

  • A protonated amine as the hydrochloride salt

These structural elements contribute to its chemical reactivity, solubility properties, and biological activity profiles. The para-bromo substituent can serve as a potential site for further chemical modifications through various coupling reactions .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-Bromobenzoyl)piperidine hydrochloride is essential for its proper handling, storage, and application in research settings.

Physical Properties

While complete experimental data on physical properties is limited in the available literature, computational and reported values provide valuable insights:

PropertyValueSource
AppearanceNot fully characterized in literature
SolubilitySoluble in polar solvents (methanol, ethanol, DMSO)
LogPApproximately 3.05 (computational)
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Topological Polar Surface Area29.1 Ų
Rotatable Bonds2

Chemical Reactivity

The compound exhibits reactivity patterns typical of both ketones and tertiary amines:

  • The carbonyl group is susceptible to nucleophilic addition reactions

  • The piperidine nitrogen can participate in acid-base reactions

  • The para-bromo position enables various coupling reactions (Suzuki, Sonogashira, etc.)

  • The hydrochloride salt form enhances water solubility compared to the free base

Synthesis Methods

Several synthetic approaches can be employed to prepare 4-(4-Bromobenzoyl)piperidine hydrochloride, drawing from established methods for similar compounds.

General Synthetic Routes

Based on syntheses of related compounds, the following routes are potentially applicable:

From 4-Bromobenzoyl Chloride and Piperidine

This direct approach involves the reaction of 4-bromobenzoyl chloride with piperidine, followed by conversion to the hydrochloride salt:

  • Reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base (triethylamine)

  • Purification of the intermediate product

  • Treatment with hydrochloric acid to form the hydrochloride salt

Via Grignard Reaction

An alternative route involves Grignard reagents:

  • Formation of a Grignard reagent from 4-bromobenzene

  • Reaction with a suitable 4-piperidone derivative

  • Oxidation of the resulting alcohol to ketone

  • Conversion to hydrochloride salt

Key Reaction Conditions

Typical reaction conditions include:

Reaction StepConditionsSolvents
Acylation0-25°C, 4-12 hoursDichloromethane, THF
Grignard Reaction-78°C to room temperatureDiethyl ether, THF
Salt Formation0-25°C, ethanolic HClEthanol, diethyl ether

Purification Methods

Common purification techniques include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography (silica gel)

  • Conversion to different salt forms for purification purposes

CompoundMAGL Inhibition (IC50)Reference
CL6a (4-chloro analog)11.7 μM
4-(4-Bromobenzoyl)piperidine HClNot determined-

Structure-Activity Relationships

Several structural features likely contribute to the biological activity profiles:

  • The piperidine ring provides conformational flexibility

  • The carbonyl group serves as a hydrogen bond acceptor

  • The para-bromo substituent enhances lipophilicity and may engage in halogen bonding

  • The protonated nitrogen (in the salt form) can participate in ionic interactions

Receptor Binding Profiles

Related piperidine derivatives show affinity for various neurotransmitter receptors:

  • Serotonergic receptors (particularly 5-HT2A)

  • Dopaminergic receptors (D1, D2, D4)

  • Potential neuroleptic effects with possibly reduced side effects compared to traditional antipsychotics

Applications in Research and Development

4-(4-Bromobenzoyl)piperidine hydrochloride has several potential applications in chemical and pharmaceutical research.

Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules:

  • The bromine substituent provides a handle for further functionalization

  • The ketone group can be transformed into various functional groups

  • The piperidine nitrogen allows for additional modifications

Pharmaceutical Research

In pharmaceutical contexts, the compound and its derivatives may be explored for various therapeutic applications:

Therapeutic AreaPotential RoleMechanism
Neurological DisordersBased on receptor binding profiles of similar compoundsInteraction with neurotransmitter systems
Inflammatory ConditionsThrough MAGL inhibition (if confirmed)Modulation of endocannabinoid system
Cancer ResearchBased on structural similarities to compounds with antiproliferative propertiesMultiple possible mechanisms

Medicinal Chemistry Applications

The compound represents an important scaffold for medicinal chemistry:

  • Structure-activity relationship studies

  • Development of focused chemical libraries

  • Exploration of halogen-substituted piperidine derivatives

  • Investigation of ketone bioisosteres to modulate activity

Hazard TypeClassificationGHS Codes
Acute ToxicityCategory 4H302 (Harmful if swallowed)
Skin IrritationCategory 2H315 (Causes skin irritation)
Eye IrritationCategory 2AH319 (Causes serious eye irritation)
Specific Target Organ ToxicityCategory 3H335 (May cause respiratory irritation)

The compound carries GHS pictogram GHS07 (Warning) according to safety classification systems .

Precautionary Measures

Recommended precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize 4-(4-Bromobenzoyl)piperidine hydrochloride and confirm its identity and purity.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity analysis and quality control:

  • HPLC: Typically using reverse-phase columns with UV detection

  • TLC: Silica gel plates with appropriate solvent systems for visualization

Identification Parameters

Key identifiers for the compound include:

ParameterValueSource
SMILES NotationO=C(C1=CC=C(Br)C=C1)C2CCNCC2.Cl
InChIInChI=1S/C12H14BrNO.ClH/c13-10-3-1-9(2-4-10)12(15)11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2;1H
InChI KeyNot specified in sources-

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